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molecular formula Na5O10P3· nH2O (n = 0 or 6)<br>Na5P3O10<br>Na5O10P3 B1222224 Sodium tripolyphosphate CAS No. 7758-29-4

Sodium tripolyphosphate

Cat. No. B1222224
M. Wt: 367.86 g/mol
InChI Key: HWGNBUXHKFFFIH-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Patent
US04676963

Procedure details

The loaded organic extract fed to stripping column 20 was treated with water countercurrently to extract P2O5 values and yielded a purified acid stream containing the equivalent of 8,978 pounds per hour of P2O5 and 5.6 pounds per hour of fluoride ion. This purified acid was passed through line 22 into make up reactor 24 along with enough sodium carbonate to yield 7,497 pounds per hour of sodium ion. The resulting reaction yielded an ortho liquor containing a sodium orthophosphate solution having a Na:P of about 1.67, a P2O5 content of 9,127 pounds per hour and fluoride ion in amounts of 9.2 pounds per hour. The ortho liquor was removed from reactor 24 through line 28 and introduced into a spray dryer 30. The ortho liquor was heated by downwardly directed burners to yield 8,829 pounds per hour of sodium tripolyphosphate containing not more than about 1 pound per hour of fluoride ion. The sodium tripolyphosphate product was removed through line 34 and contained about 100 ppm of fluoride, which is considered acceptable for all but food grade purposes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fluoride ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[Na+].[O:9]=[P:10]12[O:21]P3(O[P:12]([O:14]P(O3)([O:17]1)=O)(=[O:13])[O:11]2)=O>>[O-:2][P:1]([O:5][P:12]([O:11][P:10]([O-:21])([O-:17])=[O:9])([O-:14])=[O:13])([O-:4])=[O:3].[Na+:6].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Four
Name
fluoride ion
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
CUSTOM
Type
CUSTOM
Details
yielded an ortho liquor
CUSTOM
Type
CUSTOM
Details
The ortho liquor was removed from reactor 24 through line 28
ADDITION
Type
ADDITION
Details
introduced into a spray dryer 30
TEMPERATURE
Type
TEMPERATURE
Details
The ortho liquor was heated by downwardly directed burners

Outcomes

Product
Name
Type
product
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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